molecular formula C13H19NO B14313918 2-(3,4,5,6-tetrahydro-1H-2-benzazocin-2-yl)ethanol

2-(3,4,5,6-tetrahydro-1H-2-benzazocin-2-yl)ethanol

Katalognummer: B14313918
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: PDXAJUKFUMIRAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4,5,6-tetrahydro-1H-2-benzazocin-2-yl)ethanol is a chemical compound that belongs to the class of benzazocines. Benzazocines are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by a benzazocine ring structure with an ethanol group attached, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5,6-tetrahydro-1H-2-benzazocin-2-yl)ethanol typically involves the condensation of o-xylene-α,α′-diyl dibromide with N-cyclopentylidenepyrrolidine, followed by a Beckmann rearrangement of the resulting oxime . This process yields the desired benzazocine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4,5,6-tetrahydro-1H-2-benzazocin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The benzazocine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

2-(3,4,5,6-tetrahydro-1H-2-benzazocin-2-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(3,4,5,6-tetrahydro-1H-2-benzazocin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3,5,6-tetrahydro-2,5-ethano-3-benzazocin-4(1H)-one
  • 3-methyl-2,3,5,6-tetrahydro-2,5-ethano1benzothieno[3,2-d]azocin-4(1H)-one

Uniqueness

2-(3,4,5,6-tetrahydro-1H-2-benzazocin-2-yl)ethanol is unique due to its specific ethanol group attached to the benzazocine ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

2-(3,4,5,6-tetrahydro-1H-2-benzazocin-2-yl)ethanol

InChI

InChI=1S/C13H19NO/c15-10-9-14-8-4-3-6-12-5-1-2-7-13(12)11-14/h1-2,5,7,15H,3-4,6,8-11H2

InChI-Schlüssel

PDXAJUKFUMIRAX-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC2=CC=CC=C2C1)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.